1,2-Cyclohexanedimethanol

描述

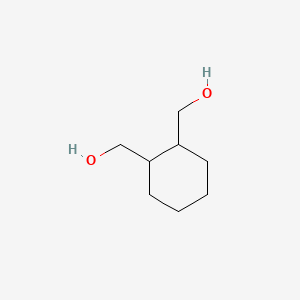

1,2-Cyclohexanedimethanol (1,2-CHDM, C₈H₁₆O₂) is a cycloaliphatic diol characterized by two hydroxymethyl groups attached to adjacent carbon atoms on a cyclohexane ring. Its molecular weight is 144.21 g/mol, and it exists in cis and trans stereoisomeric forms (CAS 15753-50-1 for cis and 65376-05-8 for trans) . Key physical properties include a melting point of 57°C, boiling point of 145–146°C (5 torr), density of 1.004 g/cm³ at 20°C, and solubility of 27 g/L in water at 25°C . The compound is synthesized via reduction of diethyl cyclohexane-1,2-dicarboxylate to this compound, followed by functionalization for downstream applications .

属性

IUPAC Name |

[2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935698 | |

| Record name | (Cyclohexane-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-29-7, 15753-50-1, 25712-33-8 | |

| Record name | 1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015753501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

First-Step Hydrogenation: DMT to Dimethyl Cyclohexanedicarboxylate (DMCD)

In the first stage, DMT undergoes hydrogenation to form dimethyl cyclohexanedicarboxylate (DMCD). This reaction typically employs a ruthenium-based catalyst supported on materials like carbon or alumina. Key conditions include:

-

Temperature : 120–180°C

-

Pressure : 5–15 MPa hydrogen

-

Catalyst Loading : 1–5 wt% Ru relative to DMT

The choice of support material significantly impacts reaction efficiency. For instance, Ru/C catalysts demonstrate higher activity due to enhanced dispersion of metal particles.

Second-Step Hydrogenation: DMCD to CHDM

The DMCD intermediate is further hydrogenated to CHDM using a nickel-based catalyst. This step requires careful control to achieve high trans-isomer selectivity:

-

Temperature : 180–220°C

-

Pressure : 10–20 MPa hydrogen

-

Catalyst : Nickel supported on silica or alumina

The trans-isomer content in the final product can exceed 90% under optimized conditions, making this method ideal for applications requiring stereochemical precision.

Table 1: Two-Step Hydrogenation Process Parameters

| Step | Reactant | Product | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | DMT | DMCD | Ru/C | 120–180 | 5–15 | >95 |

| 2 | DMCD | CHDM | Ni/SiO₂ | 180–220 | 10–20 | >90 (trans) |

Stereoselective Synthesis of (1R,2R)-CHDM

Chiral CHDM derivatives are synthesized via asymmetric hydrogenation or resolution techniques. A notable approach involves hydrogenating 1,2-cyclohexanedione using palladium catalysts modified with chiral ligands. However, industrial-scale production often relies on kinetic resolution of racemic mixtures.

Enzymatic Resolution

Racemic CHDM is treated with lipases or esterases that selectively hydrolyze one enantiomer. For example:

-

Enzyme : Candida antarctica lipase B

-

Substrate : Racemic CHDM diacetate

-

Conditions : 30–40°C, pH 7–8

This method achieves enantiomeric excess (ee) values exceeding 98% for the (1R,2R)-isomer.

Alternative Routes from Renewable Feedstocks

Recent advances focus on sustainable CHDM production using waste polyethylene terephthalate (PET). In this method, PET is depolymerized to bis(2-hydroxyethylene terephthalate) (BHET), which is subsequently hydrogenated:

Process Optimization and Challenges

Catalyst Deactivation

Nickel catalysts in the second hydrogenation step are prone to sintering. Strategies to mitigate this include:

-

Promoters : Addition of 1–3% molybdenum improves thermal stability.

-

Support Modifications : Mesoporous silica enhances metal dispersion.

Byproduct Formation

Undesired cis-isomers and over-hydrogenated products (e.g., cyclohexane) are minimized by:

-

Solvent Selection : Polar solvents like ethanol suppress side reactions.

-

Stepwise Temperature Ramping : Gradual heating prevents thermal degradation.

Industrial-Scale Production Metrics

A typical plant producing 50,000 MT/year of CHDM exhibits:

-

DMT Conversion : 99.5%

-

Overall Yield : 87–92%

-

Energy Consumption : 8–12 GJ/MT CHDM

Capital costs for such facilities range from $120–150 million, with catalyst replacement constituting 15–20% of operational expenses.

化学反应分析

Sulfonation Reactions

1,2-CHDM undergoes sulfonation with agents like methanesulfonyl chloride or p-toluenesulfonyl chloride to form disulfonate esters, critical intermediates for pharmaceuticals like Lurasidone .

Reaction Conditions and Yields

| Sulfonating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methanesulfonyl Cl | Acetonitrile | Triethylamine | 25 | 6 | 85.7 |

| p-Toluenesulfonyl Cl | CH₂Cl₂ | Pyridine | -10 | 15 | 79.1 |

| Bromobenzene sulfonyl Cl | CH₂Cl₂ | K₂CO₃ | 0 | 22 | 73.3 |

Key Findings :

-

Lower temperatures (-10°C) improve yields for bulky sulfonating agents (e.g., bromobenzene sulfonyl chloride) .

-

Acetonitrile outperforms dichloromethane in reactions with methanesulfonyl chloride due to better solubility of intermediates .

Oxidation to Dialdehydes

Swern oxidation converts 1,2-CHDM to 1,2-cyclohexanedicarboxaldehyde, a precursor for macrocycles and ligands .

Stereochemical Outcomes

| Diol Configuration | Oxidizing Agent | Workup Method | Product Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| cis-1,2-CHDM | (COCl)₂/DMSO | Aqueous (HCl) | 3.4:1 | 59 |

| cis-1,2-CHDM | (COCl)₂/DMSO | Nonaqueous | 4.8:1 | 82 |

| trans-1,2-CHDM | (COCl)₂/DMSO | Aqueous (NaHCO₃) | 0:1 | 74 |

Mechanistic Insight :

Epimerization occurs under aqueous basic conditions for cis-diols, leading to mixed stereochemistry. Trans-diols remain configurationally stable .

Derivatization for Analytical Detection

Benzoylation of 1,2-CHDM facilitates enantiomeric purity analysis via HPLC .

Optimal Derivatization Protocol

-

Reagents : Benzoyl chloride (2.2 eq), triethylamine (3 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Solvent : Dichloromethane or ethyl acetate.

-

Conditions : 0–10°C, 4 h reaction time.

-

Outcome : Derivatives resolved with >99% enantiomeric excess (ee) using chiral columns .

Hydrogenation to Dicarboxylates

1,2-CHDM derivatives participate in tandem hydrogenation/oxidation processes to yield 1,2-cyclohexanedicarboxylates .

Catalytic Hydrogenation Data

| Substrate | Catalyst | H₂ Pressure (MPa) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Diethyl fumarate | Pd/C | 2.0 | 160 | 95 |

| Dimethyl fumarate | Cu/Zn/Al | 5.0 | 200 | 89 |

Application : These dicarboxylates serve as monomers for biodegradable polyesters .

Reaction with Epichlorohydrin

1,4-CHDM (structural analog) reacts with epichlorohydrin to form epoxy resins, though specific 1,2-CHDM data is limited. Market analyses suggest similar reactivity for 1,2-CHDM in crosslinking applications .

科学研究应用

Chemical Applications

Chiral Building Block

- Synthesis of Organic Molecules : CHDM is utilized as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its two hydroxyl groups allow for the formation of diverse derivatives suitable for various chemical reactions.

Polymer Production

- Polyester Resins : CHDM is a key component in the production of polyester resins. These resins are essential for manufacturing coatings, adhesives, and plastics due to their excellent mechanical properties and thermal stability .

Biological Applications

Enzyme Mechanisms

- Substrate in Enzymatic Reactions : CHDM serves as a substrate in enzymatic reactions, facilitating studies on enzyme mechanisms. Its structure allows it to mimic natural substrates, making it valuable for understanding enzyme specificity and kinetics.

Medical Applications

Drug Synthesis

- Intermediate in Pharmaceuticals : CHDM is employed as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents. For instance, it plays a crucial role in synthesizing Lurasidone HCl, an atypical antipsychotic medication .

Industrial Applications

Production of Plasticizers

- Enhancing Material Flexibility : In the plastics industry, CHDM is used to produce plasticizers that enhance the flexibility and durability of polymer materials. This application is particularly relevant in manufacturing flexible PVC products .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Products |

|---|---|---|

| Chemistry | Chiral building block | Pharmaceuticals, Agrochemicals |

| Biology | Enzymatic reactions | Enzyme studies |

| Medicine | Drug synthesis | Lurasidone HCl |

| Industry | Polyester production | Coatings, Adhesives |

| Industry | Plasticizers | Flexible PVC products |

Case Studies

-

Synthesis of Lurasidone HCl

- A study highlighted the role of CHDM as an intermediate in synthesizing Lurasidone HCl, detailing the reaction pathways and efficiency improvements achieved through optimized synthetic routes. The process involves using CHDM to form disulfonate derivatives that are further transformed into the active pharmaceutical ingredient .

- Development of Polyester Resins

-

Enzyme Kinetics Studies

- In enzymatic studies, CHDM was used to investigate the binding affinities of various enzymes. The compound's structural features allowed researchers to explore how modifications to its hydroxyl groups affected enzyme activity and specificity.

作用机制

The mechanism of action of 1,2-Cyclohexanedimethanol primarily involves its role as a diol in chemical reactions. The hydroxyl groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polyesters and other polymers. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Stereochemical Differences

- 1,2-Cyclohexanedimethanol vs. 1,2-Cyclohexanediol: While both compounds feature hydroxyl groups on adjacent cyclohexane carbons, 1,2-CHDM has hydroxymethyl (–CH₂OH) groups instead of direct hydroxyl (–OH) attachments. This structural difference increases molecular flexibility and alters reactivity . 1,2-Cyclohexanediol (C₆H₁₂O₂, MW 116.16 g/mol) has lower thermal stability (melting point ~50°C) and reduced solubility (12 g/L at 25°C) .

Cis vs. Trans Isomers of 1,2-CHDM :

The cis isomer (hydroxymethyl groups on the same face of the cyclohexane ring) exhibits greater polarity and solubility in polar solvents compared to the trans isomer. This stereochemical distinction influences polymer crystallinity and mechanical properties .

Comparison with 1,4-Cyclohexanedimethanol (1,4-CHDM)

Structural Impact :

1,4-CHDM (C₈H₁₆O₂, MW 144.21 g/mol) has hydroxymethyl groups on opposite carbons of the cyclohexane ring. This para-substitution reduces steric hindrance, enhancing its utility in high-performance polymers.- Polymer Applications: 1,4-CHDM is widely used in polycarbonates (e.g., Mitsubishi’s Durabio-PC) to improve toughness and processability . 1,2-CHDM-based polyesters (e.g., poly(this compound phthalate)) exhibit distinct sorption behaviors due to steric constraints, whereas 1,4-CHDM derivatives offer better chain mobility .

Antimicrobial Activity

1,2-CHDM demonstrates superior antimicrobial efficacy compared to other diols:

1,2-CHDM’s efficacy is attributed to its balanced hydrophobicity and membrane-disrupting capability .

Key Research Findings

Polymer Performance

Industrial Relevance

生物活性

1,2-Cyclohexanedimethanol, a versatile organic compound, has demonstrated significant biological activity across various research studies. This comprehensive review explores its potential applications in pharmaceuticals, biochemistry, and related fields.

Potential as a Drug Precursor

This compound has shown promise as an intermediate in the synthesis of important pharmaceutical compounds. One notable example is its role in the production of lurasidone, an antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The compound's unique structure, featuring two hydroxyl groups on a cyclohexane ring, makes it a valuable chiral building block for asymmetric synthesis of complex drug molecules.

Antiviral and Anticancer Research

Studies have indicated that this compound and its derivatives may have potential applications in antiviral and anticancer drug development. While specific mechanisms are still under investigation, the compound's ability to form stable complexes with various biological macromolecules suggests it could enhance the bioavailability and efficacy of certain pharmaceutical formulations.

Enzyme Mechanisms

This compound has been employed in studies of enzyme mechanisms, serving as a substrate in various enzymatic reactions. Its well-defined stereochemistry and functional groups make it an ideal candidate for investigating the specificity and selectivity of enzymes.

Catalytic Properties

The compound has demonstrated potential as a catalytic agent in biochemical processes, particularly in the synthesis of complex organic molecules. Its ability to form stable complexes with various substrates plays a crucial role in these interactions, potentially optimizing yields in synthetic applications.

Comparative Biological Activity

To better understand the unique properties of this compound, it's helpful to compare its biological activity with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| This compound | Potential in drug synthesis, enzyme studies | Chiral nature, two hydroxyl groups |

| Trans-cyclohexane-1,2-diol | Nuclear pore dilation | Lacks methanol groups, different stereochemistry |

| 1,4-Cyclohexanedimethanol | Eye irritant in animal studies | Different hydroxyl group positions |

Case Study: Busulfan Analogue Comparison

A study comparing different busulfan analogues for hematopoietic stem cell depletion provides insight into structure-activity relationships of cyclic compounds similar to this compound .

Methodology:

- In vivo treatment of mice followed by bone marrow transplantation (BMT) or cobblestone area-forming cell (CAFC) assay

- In vitro treatment of bone marrow cells followed by CAFC assay

Key Findings:

- Biological activity correlated more strongly with pharmacokinetic properties than with structural features

- Compounds with similar cyclic structures showed diverse cytotoxic effects

While this study didn't directly involve this compound, it highlights the importance of considering both structure and pharmacokinetics when evaluating the biological activity of cyclic compounds.

Future Research Directions

The biological activity of this compound presents several avenues for future research:

- Drug Delivery Systems: Investigating its potential to enhance the bioavailability of pharmaceutical compounds

- Enzyme Engineering: Exploring its use in designing novel enzymatic processes

- Asymmetric Synthesis: Developing new methodologies for creating complex chiral molecules

- Structure-Activity Relationships: Conducting comprehensive studies to elucidate the relationship between its structure and biological effects

常见问题

Q. What are the key physical-chemical properties of 1,2-cyclohexanedimethanol, and how do they influence experimental design?

- Methodological Answer: Key properties include a molecular weight of 144.21 g/mol, melting point of 57–67°C (depending on isomer purity), boiling point of 270°C, and solubility in chloroform/methanol (limited) . These properties dictate solvent selection for reactions (e.g., polar aprotic solvents for esterifications) and purification methods (e.g., recrystallization from methanol). Density variations (1.004–1.282 g/cm³ in different studies) highlight the need for precise measurement tools like pycnometry for reaction stoichiometry .

Q. How can researchers verify the purity and stereochemical configuration of 1,2-CHDM isomers?

- Methodological Answer: Purity is assessed via HPLC (using C18 columns with acetonitrile/water mobile phases) or GC-MS. Stereochemical confirmation of (1R,2R)-, (1S,2S)-, or cis/trans isomers requires chiral chromatography or NMR. For example, -NMR distinguishes cis/trans configurations via coupling constants of hydroxyl-bearing carbons . Polarimetry (specific rotation) is critical for enantiomeric excess (ee ≥ 99.5% in commercial (1R,2R)-CHDM) .

Q. What synthetic routes are available for 1,2-CHDM, and how can yields be optimized?

- Methodological Answer: Common methods include:

- Hydrogenation of 1,2-cyclohexanedicarboxylic acid derivatives (e.g., diesters) using Pd/C or Ru catalysts (yields ~70–85%) .

- Epoxide ring-opening of cyclohexene oxide with formaldehyde under basic conditions .

Optimization involves controlling reaction temperature (60–100°C), catalyst loading (5–10 wt%), and inert atmospheres to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How does the stereochemistry of 1,2-CHDM affect polymer properties in copolyesters?

- Methodological Answer: The (1R,2R)-isomer enhances crystallinity and thermal stability in copolyesters (e.g., PET blends), while cis-isomers increase flexibility. For example, trans-1,2-CHDM in polyesters improves transparency (haze reduction by 15–20%) and impact strength due to restricted molecular motion . Researchers should use differential scanning calorimetry (DSC) to correlate (glass transition) with isomer ratios and small-angle X-ray scattering (SAXS) to analyze crystallite formation .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for 1,2-CHDM?

- Methodological Answer: Discrepancies in solubility (e.g., 27 g/L in water vs. "slight" solubility in some studies) arise from isomer purity and measurement conditions. Use Karl Fischer titration to confirm water content in solvents. Stability studies under varying pH (4–10) and temperature (25–60°C) reveal degradation via oxidation; antioxidants like BHT (0.1–0.5 wt%) improve shelf life . Cross-validate data using peer-reviewed databases (e.g., PubChem) and controlled lab replicates.

Q. How can 1,2-CHDM be utilized as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer: The (1R,2R)-isomer serves as a chiral template in glycosidation reactions (e.g., forming β-linked disaccharides with selectivity up to 97:3 α/β ratios). Key steps:

Q. What role does 1,2-CHDM play in designing biodegradable polymers, and how is degradation quantified?

- Methodological Answer: CHDM-based polyesters (e.g., with succinic acid) show enhanced hydrolytic degradation vs. petrochemical analogs. Accelerated aging tests (70°C, 75% RH) combined with gel permeation chromatography (GPC) track molecular weight loss. Enzymatic degradation (lipase/esterase) is quantified via CO evolution assays and FTIR to detect ester bond cleavage .

Data Contradictions and Validation

Q. Why do density values for 1,2-CHDM vary across studies, and how can this be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。